Cas no 2172188-79-1 (2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-1-methylpiperidin-4-yl}acetic acid)

2-{4-[4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido]-1-methylpiperidin-4-yl}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis and medicinal chemistry applications. Its key structural features include a piperidine core with a methyl substituent and an acetylene-linked Fmoc-protected amine, offering controlled reactivity and steric selectivity. The Fmoc group ensures orthogonal protection compatibility in solid-phase peptide synthesis (SPPS), while the alkyne spacer enables click chemistry modifications. The carboxylic acid functionality facilitates further conjugation or coupling reactions. This compound is particularly valuable for constructing constrained peptide scaffolds or as a building block in drug discovery, where precise spatial orientation and functional group compatibility are critical. Its stability under standard SPPS conditions makes it suitable for automated synthesis workflows.
2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-1-methylpiperidin-4-yl}acetic acid structure
2172188-79-1 structure
Product Name:2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-1-methylpiperidin-4-yl}acetic acid
CAS No:2172188-79-1
MF:C27H29N3O5
MW:475.53626704216
CID:6303968
PubChem ID:165777297
Update Time:2025-05-23

2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-1-methylpiperidin-4-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-1-methylpiperidin-4-yl}acetic acid
    • 2172188-79-1
    • 2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]-1-methylpiperidin-4-yl}acetic acid
    • EN300-1550924
    • Inchi: 1S/C27H29N3O5/c1-30-15-12-27(13-16-30,17-25(32)33)29-24(31)11-6-14-28-26(34)35-18-23-21-9-4-2-7-19(21)20-8-3-5-10-22(20)23/h2-5,7-10,23H,12-18H2,1H3,(H,28,34)(H,29,31)(H,32,33)
    • InChI Key: JAQSHOFHIBIFSS-UHFFFAOYSA-N
    • SMILES: OC(CC1(CCN(C)CC1)NC(C#CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Computed Properties

  • Exact Mass: 475.21072103g/mol
  • Monoisotopic Mass: 475.21072103g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 7
  • Complexity: 831
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 108Ų

2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-1-methylpiperidin-4-yl}acetic acid Pricemore >>

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Additional information on 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-1-methylpiperidin-4-yl}acetic acid

Compound CAS No. 2172188-79-1: 2-{4-[4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido]-1-methylpiperidin-4-yl}acetic Acid

The compound with CAS No. 2172188-79-1, known as 2-{4-[4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido]-1-methylpiperidin-4-yl}acetic acid, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a piperidine ring, a fluorenylmethoxycarbonyl (Fmoc) group, and an acetic acid moiety. The presence of these functional groups makes it a versatile compound with applications in drug design, peptide synthesis, and materials science.

One of the key features of this compound is its Fmoc group, which is widely used as a protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. The Fmoc group plays a crucial role in controlling the reactivity of the amino group in the molecule, making it an essential component in the synthesis of bioactive compounds. Recent studies have highlighted the importance of Fmoc-based protecting groups in improving the efficiency of peptide coupling reactions, thereby enhancing the yield and purity of the final product.

The piperidine ring in this compound adds to its structural complexity and functional diversity. Piperidine derivatives are known for their ability to form hydrogen bonds and participate in various non-covalent interactions, making them valuable in drug design for targeting specific biological receptors. The presence of a methyl group on the piperidine ring further modulates its electronic properties, potentially influencing its binding affinity to biological targets.

The acetic acid moiety at the terminus of the molecule introduces carboxylic acid functionality, which can participate in esterification or amide bond formation reactions. This makes the compound suitable for further chemical modifications, enabling the creation of more complex molecules with tailored properties. Recent advancements in click chemistry and bioconjugation techniques have expanded the utility of such molecules in creating bioconjugates for diagnostic and therapeutic applications.

From a synthetic perspective, this compound can be synthesized through a multi-step process involving nucleophilic substitutions, amide bond formations, and protecting group strategies. The synthesis typically begins with the preparation of intermediates that incorporate the Fmoc group and piperidine ring, followed by coupling reactions to introduce the acetic acid moiety. The optimization of reaction conditions, such as temperature, solvent choice, and catalysts, is critical to achieving high yields and maintaining product quality.

Recent research has explored the use of this compound as a building block for constructing peptidomimetics and macrocyclic compounds with potential therapeutic applications. For instance, studies have demonstrated that derivatives of this compound can modulate enzyme activity by acting as inhibitors or allosteric regulators. Additionally, its role in drug delivery systems has been investigated, with promising results in enhancing drug solubility and bioavailability.

In terms of applications beyond traditional pharmaceuticals, this compound has shown potential in materials science as a precursor for generating functional polymers and self-assembling materials. The ability to form hydrogen bonds and engage in π–π interactions makes it a candidate for designing supramolecular assemblies with unique physical properties.

Looking ahead, ongoing research aims to further elucidate the biological activity profiles of this compound and its derivatives. Advanced computational methods are being employed to predict binding affinities against various protein targets, while experimental studies are focused on validating these predictions through biochemical assays.

In conclusion, CAS No. 2172188-79-1 represents a versatile platform for exploring novel chemical entities with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, materials science, and beyond.

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